molecular formula C20H20FN5O2S B4520699 N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4520699
M. Wt: 413.5 g/mol
InChI Key: QNTPTVXPNSQTEC-UHFFFAOYSA-N
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Description

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C20H20FN5O2S and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 413.13217423 g/mol and the complexity rating of the compound is 682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships

Compounds similar to "N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide" have been explored for their structure-activity relationships, particularly in the context of pharmacology and medicinal chemistry. For instance, analogs with variations in heterocyclic structures have been examined to improve metabolic stability and in vitro potency against specific targets like PI3Kα and mTOR, indicating the relevance of such compounds in drug design and discovery processes (Stec et al., 2011).

Molecular Modeling and Anticancer Screening

The use of molecular modeling to understand the interaction of similar compounds with biological targets has been a significant area of research. For instance, a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and evaluated for their anticancer activities through molecular modeling and DFT calculations, indicating the potential of such compounds in cancer therapy (Abu-Melha, 2021).

Insecticidal Assessment

Research on heterocyclic compounds incorporating a thiadiazole moiety against agricultural pests, such as the cotton leafworm, highlights the potential application of such molecules in developing new insecticides. This showcases the compound's relevance beyond medicinal chemistry, extending to agricultural sciences (Fadda et al., 2017).

Src Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. This research highlights the potential therapeutic applications of such compounds in treating cancer, emphasizing their role in biomedical research (Fallah-Tafti et al., 2011).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of thiazole derivatives, including those related to the compound , indicate the potential use of such molecules in developing new antimicrobial agents. This aspect is crucial for addressing the rising challenge of antibiotic resistance in healthcare (Ali et al., 2010).

Mechanism of Action

Research on the mechanism of action is crucial for assessing its potential therapeutic applications. Studies may explore its interactions with specific receptors, enzymes, or cellular pathways. Preliminary data suggest that it could modulate certain signaling cascades, but further investigations are needed .

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2S/c21-15-9-5-4-8-14(15)16-10-11-18(28)26(25-16)12-17(27)22-20-24-23-19(29-20)13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7,12H2,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTPTVXPNSQTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 5
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 6
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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